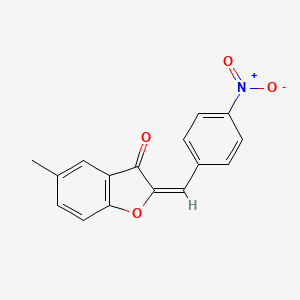

(E)-5-Methyl-2-(4-nitrobenzylidene)benzofuran-3(2H)-one

Description

Properties

Molecular Formula |

C16H11NO4 |

|---|---|

Molecular Weight |

281.26 g/mol |

IUPAC Name |

(2E)-5-methyl-2-[(4-nitrophenyl)methylidene]-1-benzofuran-3-one |

InChI |

InChI=1S/C16H11NO4/c1-10-2-7-14-13(8-10)16(18)15(21-14)9-11-3-5-12(6-4-11)17(19)20/h2-9H,1H3/b15-9+ |

InChI Key |

RPZIRJAGYZOWED-OQLLNIDSSA-N |

Isomeric SMILES |

CC1=CC2=C(C=C1)O/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/C2=O |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=CC3=CC=C(C=C3)[N+](=O)[O-])C2=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-Methyl-2-(4-nitrobenzylidene)benzofuran-3(2H)-one typically involves the condensation of 5-methyl-2-benzofuranone with 4-nitrobenzaldehyde. This reaction is often carried out under basic conditions, using a base such as sodium hydroxide or potassium carbonate, in a suitable solvent like ethanol or methanol. The reaction mixture is usually heated to reflux to facilitate the condensation process, resulting in the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-5-Methyl-2-(4-nitrobenzylidene)benzofuran-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon.

Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while nucleophilic substitution could introduce various functional groups onto the benzofuranone ring.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of (E)-5-Methyl-2-(4-nitrobenzylidene)benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. For instance, its antitumor activity may be attributed to its ability to induce apoptosis (programmed cell death) in cancer cells. This could involve the activation of caspases, a family of protease enzymes that play essential roles in apoptosis. Additionally, the compound may inhibit specific signaling pathways that are crucial for cancer cell survival and proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Aurone derivatives exhibit structure-dependent variations in biological activity. Below is a comparative analysis of (E)-5-Methyl-2-(4-nitrobenzylidene)benzofuran-3(2H)-one with structurally analogous compounds:

Physicochemical and Spectroscopic Comparisons

- 1H/13C NMR Signatures: The target compound’s methyl group at position 5 would produce distinct upfield shifts in NMR spectra compared to derivatives like 4m, which has a hydroxyl group at position 3. For example, compound 4m shows a characteristic singlet at δ 6.69 ppm for the aromatic proton adjacent to the hydroxyl group, absent in the target compound .

- Melting Points and Solubility: The 4-hydroxy group in 4m increases hydrogen-bonding capacity, resulting in a higher melting point (177–178°C) compared to the methyl-substituted target compound, which is expected to have lower polarity and melting point .

Biological Activity

(E)-5-Methyl-2-(4-nitrobenzylidene)benzofuran-3(2H)-one is a synthetic organic compound classified within the aurones, a subclass of flavonoids. This compound has garnered interest due to its potential biological activities, including anticancer, antibacterial, and antifungal properties. This article provides a comprehensive overview of the biological activities associated with this compound, supported by data tables and relevant research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the condensation of 5-methylbenzofuran-3(2H)-one with 4-nitrobenzaldehyde. The resultant compound exhibits significant structural features that contribute to its biological activity, including the presence of a benzofuran moiety and a nitro substituent which enhances its reactivity and interaction with biological targets.

Table 1: Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | C16H13N1O3 |

| Molecular Weight | 281.28 g/mol |

| Melting Point | 219–220 °C |

| Functional Groups | Nitro group, benzofuran structure |

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. Studies have demonstrated its effectiveness against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).

Case Study: Anticancer Efficacy

In a study evaluating the cytotoxic effects of this compound, the following IC50 values were reported:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 15.5 ± 1.2 |

| A549 | 12.8 ± 0.9 |

The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways, as evidenced by increased levels of cleaved caspases in treated cells.

Antibacterial Activity

The antibacterial potential of this compound has also been explored. The compound demonstrates activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The presence of the nitro group is believed to enhance its interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death.

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity against common fungal pathogens such as Candida albicans.

Table 3: Antifungal Activity

| Fungal Strain | MIC (μg/mL) |

|---|---|

| Candida albicans | 25 |

| Aspergillus niger | 50 |

The antifungal mechanism may involve disruption of ergosterol biosynthesis or interference with fungal cell wall synthesis.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural features. The presence of electron-withdrawing groups like the nitro group significantly enhances its reactivity and biological efficacy.

Key Findings from SAR Analysis

- Nitro Group : Essential for enhancing antibacterial and anticancer activities.

- Benzofuran Moiety : Contributes to cytotoxic activity by interacting with cellular targets.

- Methyl Substitution : Increases lipophilicity, aiding in membrane penetration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.